3-(Oxan-3-ylmethylamino)pyrazine-2-carboxylic acid

Description

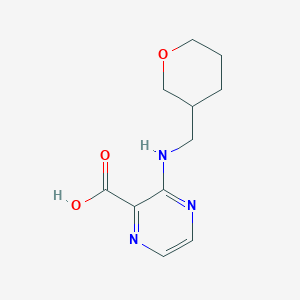

3-(Oxan-3-ylmethylamino)pyrazine-2-carboxylic acid is a pyrazine derivative characterized by a pyrazine ring substituted with a carboxylic acid group at position 2 and an oxan-3-ylmethylamino moiety at position 2.

Properties

IUPAC Name |

3-(oxan-3-ylmethylamino)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c15-11(16)9-10(13-4-3-12-9)14-6-8-2-1-5-17-7-8/h3-4,8H,1-2,5-7H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPGOINICIARBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CNC2=NC=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-3-ylmethylamino)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with oxan-3-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-3-ylmethylamino)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis:

3-(Oxan-3-ylmethylamino)pyrazine-2-carboxylic acid serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of reaction mechanisms and the development of novel compounds.

Chemical Reactions:

The compound can undergo several chemical transformations, including:

- Oxidation: Can be oxidized to form corresponding oxides using agents like potassium permanganate.

- Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using lithium aluminum hydride.

- Substitution: The amino group may participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Biological Research Applications

Antimicrobial Properties:

Research has indicated that derivatives of pyrazine-2-carboxylic acids exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, compounds derived from pyrazine-2-carboxylic acid have shown promising results against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL .

Anticancer Potential:

Studies are ongoing to evaluate the anticancer properties of this compound. Preliminary findings suggest that it may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further drug development.

Medicinal Applications

Therapeutic Agent Development:

The compound is being investigated for its potential as a therapeutic agent in treating various diseases, particularly those related to microbial infections and cancer. Its mechanism of action involves interaction with molecular targets that are crucial for disease progression, such as enzyme inhibition and disruption of cellular processes .

Case Studies:

A study focusing on pyrazine derivatives highlighted their effectiveness against resistant strains of bacteria and their potential role in drug formulation strategies aimed at improving bioavailability and efficacy .

Industrial Applications

Material Development:

In industrial contexts, this compound can be utilized in developing new materials or as intermediates in pharmaceutical synthesis. Its versatility allows for modifications that can lead to improved material properties or enhanced biological activities.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(Oxan-3-ylmethylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Biological Targets : Aryl amides (e.g., 6-chloro derivatives) show strong photosynthesis inhibition, while urea-containing analogs (e.g., sorafenib-like compounds) target cancer cell proliferation via c-Raf inhibition .

- Antimicrobial vs. Anticancer Activity : Pyrazinecarboxamides with bulky substituents (e.g., tert-butyl) exhibit antialgal effects, whereas smaller groups (e.g., methyl) are linked to antitubercular activity .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : Calculated logP values for pyrazinecarboxamides range from 1.5 (polar amides) to 4.2 (tert-butyl derivatives) . The oxan group may place the target compound in the mid-range (logP ~2.5–3.0), balancing solubility and absorption.

- Solubility : Pyrazine-2-carboxylic acid derivatives with ionizable groups (e.g., -COOH) show pH-dependent solubility, critical for bioavailability .

Biological Activity

3-(Oxan-3-ylmethylamino)pyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with an oxan-3-ylmethylamino group and a carboxylic acid functional group. This unique structure may contribute to its biological activity by influencing lipophilicity and interaction with biological targets.

Antimycobacterial Activity

Research has indicated that derivatives of pyrazine-2-carboxylic acids exhibit significant antimycobacterial activity. For instance, compounds structurally similar to this compound have shown promising results against Mycobacterium tuberculosis.

| Compound | MIC (µg/mL) | % Inhibition |

|---|---|---|

| This compound | TBD | TBD |

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid amide | 1.56 | 72% |

The above table summarizes findings from studies that highlight the compound's potential for inhibiting mycobacterial growth, suggesting that structural modifications can enhance efficacy against resistant strains .

Antifungal Activity

In vitro studies have also explored the antifungal properties of pyrazine derivatives. The ability of these compounds to inhibit fungal growth has been linked to their interaction with cell membranes and metabolic pathways.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Interaction : Binding to specific receptors could modulate signaling pathways, leading to altered cellular responses.

- Membrane Disruption : Its lipophilic nature may allow it to integrate into cell membranes, affecting membrane integrity and function.

Study on Antimycobacterial Activity

A study conducted by Semelkova et al. evaluated various substituted pyrazines for their antimycobacterial properties. The results showed that certain derivatives exhibited high activity against M. tuberculosis, with MIC values as low as 1.56 µg/mL for some compounds . This suggests that modifications in the side chains can significantly enhance the biological efficacy of pyrazine derivatives.

In Silico Studies

In silico modeling has been employed to predict the binding affinity of this compound to target proteins involved in tuberculosis pathogenesis. Molecular docking studies indicated favorable interactions with decaprenylphosphoryl-beta-D-ribose oxidase (DprE1), a crucial enzyme in the mycobacterial biosynthetic pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.